1-(2,2-Difluorocyclopropyl)-4-methylbenzene;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with unique structural features The former contains a difluorocyclopropyl group attached to a methylbenzene ring, while the latter has an iodine atom attached to a tetramethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: can be synthesized through the cyclopropanation of alkenes using difluorocarbene precursors. One common method involves the reaction of alkenes with difluorocarbene generated in situ from difluoromethyltriphenylphosphonium bromide and a strong base . The reaction typically requires high temperatures (180–190°C) to proceed efficiently .
1-iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to avoid over-iodination .
Industrial Production Methods
Industrial production of these compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: undergoes various chemical reactions, including:
Substitution Reactions: The difluorocyclopropyl group can be substituted with nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The aromatic ring can undergo hydrogenation to form cyclohexane derivatives.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution Reactions: The iodine atom can be replaced with various nucleophiles, such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Hydrogen gas with palladium or platinum catalysts is typically used.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropylbenzenes and iodotetramethylbenzenes.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: and 1-iodo-2,3,4,5-tetramethylbenzene have various applications in scientific research:
Mechanism of Action
The mechanism of action of these compounds depends on their specific applications:
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: The difluorocyclopropyl group can interact with biological targets through nucleophilic substitution or electrophilic addition reactions.
1-iodo-2,3,4,5-tetramethylbenzene: The iodine atom can participate in halogen bonding interactions with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluorocyclopropyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.
1-iodo-2,3,4,5-tetramethylcyclohexane: Similar structure but with a cyclohexane ring instead of a benzene ring.
Uniqueness
1-(2,2-Difluorocyclopropyl)-4-methylbenzene: The presence of the difluorocyclopropyl group provides unique reactivity and stability compared to other cyclopropyl derivatives.
1-iodo-2,3,4,5-tetramethylbenzene: The combination of iodine and tetramethyl groups offers distinct chemical properties, such as enhanced lipophilicity and potential for halogen bonding.
Properties
Molecular Formula |
C20H23F2I |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-methylbenzene;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H10F2.C10H13I/c1-7-2-4-8(5-3-7)9-6-10(9,11)12;1-6-5-10(11)9(4)8(3)7(6)2/h2-5,9H,6H2,1H3;5H,1-4H3 |
InChI Key |
XKVHLWYFRBLWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2(F)F.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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